molecular formula C20H26O6 B561678 Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside CAS No. 359437-00-6

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B561678
CAS No.: 359437-00-6
M. Wt: 362.422
InChI Key: FMKYMGOFTWEBLP-GDJIPBGISA-N
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Description

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derivative known for its significant role in the synthesis of pharmaceutical compounds. This compound is characterized by its unique molecular structure, which includes allyl and benzylidene groups attached to a mannopyranoside backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside typically involves the protection of hydroxyl groups followed by allylation and benzylidene formation. The process begins with the protection of the 4,6-hydroxyl groups using benzylidene, followed by the allylation of the 2,3-hydroxyl groups. The reaction conditions often include the use of bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Common substitution reactions include nucleophilic substitution where the allyl groups can be replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for allylation

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In studies involving carbohydrate-protein interactions and enzyme inhibition.

    Medicine: For the development of pharmaceutical compounds targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-mannopyranoside: A simpler derivative lacking the allyl and benzylidene groups.

    Methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside: Similar structure but with fewer allyl groups

Uniqueness

Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its dual allyl groups and benzylidene protection, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in studies involving carbohydrate chemistry.

Properties

IUPAC Name

(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3/t15-,16-,17+,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYMGOFTWEBLP-GDJIPBGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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